Valeric acid, 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylphenyl) pentanoate is an ester compound characterized by the presence of a 3-methylphenyl group attached to a pentanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-methylphenyl) pentanoate can be synthesized through the esterification reaction between 3-methylphenol (m-cresol) and pentanoic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of (3-methylphenyl) pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) pentanoate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 3-methylphenol and pentanoic acid.
Reduction: 3-methylphenyl pentanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
(3-methylphenyl) pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methylphenyl) pentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The compound’s effects are mediated through its binding to target proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a flavoring agent.
Uniqueness
(3-methylphenyl) pentanoate is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to simpler esters.
Properties
CAS No. |
173851-73-5 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-8-12(13)14-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
MEKODTPFXNDIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.